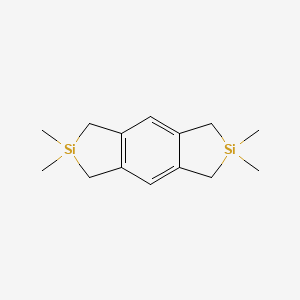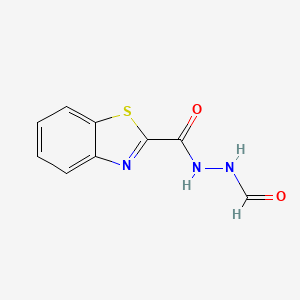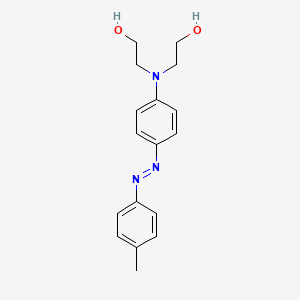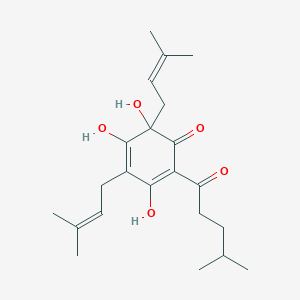
3-Phenyleicosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyleicosane is an organic compound with the molecular formula C26H46. It is a long-chain hydrocarbon with a phenyl group attached to the third carbon of the eicosane chain. This compound is part of the alkylbenzene family, which is characterized by the presence of an alkyl chain attached to a benzene ring. This compound is known for its hydrophobic properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyleicosane typically involves the Friedel-Crafts alkylation reaction. This reaction uses benzene and a long-chain alkyl halide, such as eicosyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction proceeds as follows:
Formation of the Alkyl Cation: The eicosyl chloride reacts with aluminum chloride to form an eicosyl cation.
Electrophilic Aromatic Substitution: The eicosyl cation then reacts with benzene to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Reactants: Benzene and eicosyl chloride.
Catalyst: Aluminum chloride.
Reaction Conditions: The reaction is typically carried out at a temperature range of 0-50°C to control the rate of reaction and prevent side reactions.
Purification: The product is purified using distillation or recrystallization techniques to obtain pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenyleicosane undergoes several types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic compounds.
Reduction: The compound can be reduced to form alkylbenzenes with shorter chain lengths.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine, chlorine, or nitronium ions are used for substitution reactions.
Major Products:
Oxidation: Phenolic compounds.
Reduction: Shorter chain alkylbenzenes.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3-Phenyleicosane has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the behavior of long-chain alkylbenzenes in various chemical reactions.
Biology: The compound is used in studies related to lipid metabolism and the interaction of hydrophobic molecules with biological membranes.
Medicine: Research is being conducted to explore its potential use in drug delivery systems due to its hydrophobic nature.
Industry: this compound is used as a lubricant additive and in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Phenyleicosane involves its interaction with hydrophobic environments. The phenyl group allows for π-π interactions with aromatic compounds, while the long alkyl chain interacts with hydrophobic surfaces. This dual interaction makes it useful in various applications, such as in the stabilization of emulsions and as a surfactant.
Vergleich Mit ähnlichen Verbindungen
- Phenyldecane
- Phenyldodecane
- Phenyloctadecane
Comparison: 3-Phenyleicosane is unique due to its longer alkyl chain compared to phenyldecane, phenyldodecane, and phenyloctadecane. This longer chain length provides enhanced hydrophobic interactions, making it more effective in applications requiring strong hydrophobic properties. Additionally, the position of the phenyl group on the third carbon of the eicosane chain provides specific steric and electronic effects that influence its reactivity and interaction with other molecules.
Eigenschaften
CAS-Nummer |
2400-02-4 |
|---|---|
Molekularformel |
C26H46 |
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
icosan-3-ylbenzene |
InChI |
InChI=1S/C26H46/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25(4-2)26-23-20-18-21-24-26/h18,20-21,23-25H,3-17,19,22H2,1-2H3 |
InChI-Schlüssel |
KPJGRQMPFRXLSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(CC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


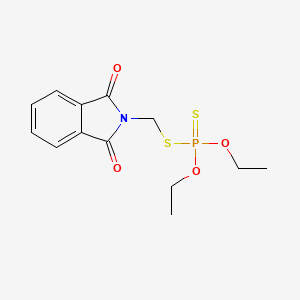
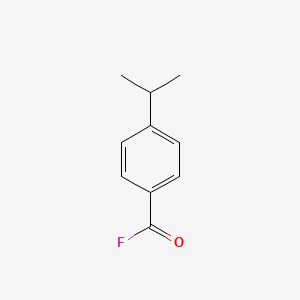
![(5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13798769.png)
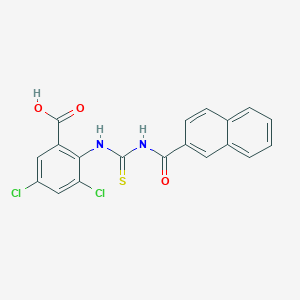

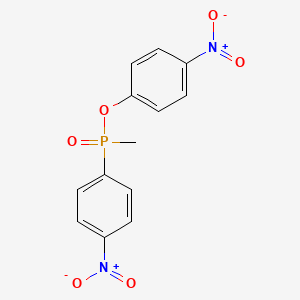
![(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid](/img/structure/B13798788.png)
![3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798792.png)
